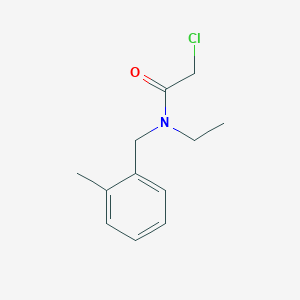![molecular formula C14H15BO3 B7860760 Boronic acid, B-[3-[(4-methylphenyl)methoxy]phenyl]-](/img/structure/B7860760.png)
Boronic acid, B-[3-[(4-methylphenyl)methoxy]phenyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Boronic acid, B-[3-[(4-methylphenyl)methoxy]phenyl]-, is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid functional group attached to a phenyl ring, which is further substituted with a methoxy group and a methylphenyl group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the formation of carbon-carbon bonds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of boronic acid, B-[3-[(4-methylphenyl)methoxy]phenyl]-, typically involves the electrophilic trapping of an organometallic reagent with a boric ester. For instance, the reaction can be performed using a Grignard reagent or an organolithium compound, which reacts with a boric ester such as trimethyl borate under controlled conditions to yield the desired boronic acid . The reaction is usually carried out at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic acids .
Industrial Production Methods
In an industrial setting, the production of boronic acids often involves large-scale reactions using similar principles as laboratory synthesis. The process may be optimized for higher yields and purity, employing advanced techniques such as continuous flow reactors and automated synthesis systems. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is also common in industrial applications to produce boronic acids efficiently .
化学反応の分析
Types of Reactions
Boronic acid, B-[3-[(4-methylphenyl)methoxy]phenyl]-, undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the conversion of the boronic acid to a corresponding alcohol or ketone.
Reduction: The boronic acid can be reduced to form a borane derivative.
Substitution: The boronic acid group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic acid may yield phenols or ketones, while reduction can produce borane derivatives .
科学的研究の応用
Boronic acid, B-[3-[(4-methylphenyl)methoxy]phenyl]-, has a wide range of applications in scientific research:
作用機序
The mechanism by which boronic acid, B-[3-[(4-methylphenyl)methoxy]phenyl]-, exerts its effects involves the formation of reversible covalent bonds with target molecules. In the case of enzyme inhibition, the boronic acid group interacts with active site residues, such as serine or threonine, forming a tetrahedral boronate complex that inhibits enzyme activity . This interaction is crucial for the compound’s biological activity and its potential therapeutic applications.
類似化合物との比較
Similar Compounds
- Phenylboronic acid
- 4-Methoxyphenylboronic acid
- 4-Methylphenylboronic acid
- 3-Methoxyphenylboronic acid
Uniqueness
Boronic acid, B-[3-[(4-methylphenyl)methoxy]phenyl]-, stands out due to its unique substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. The presence of both methoxy and methylphenyl groups enhances its utility in various synthetic applications, making it a valuable reagent in organic synthesis .
特性
IUPAC Name |
[3-[(4-methylphenyl)methoxy]phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BO3/c1-11-5-7-12(8-6-11)10-18-14-4-2-3-13(9-14)15(16)17/h2-9,16-17H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZSJTVTUCVQERB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)OCC2=CC=C(C=C2)C)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
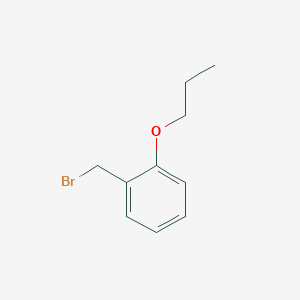
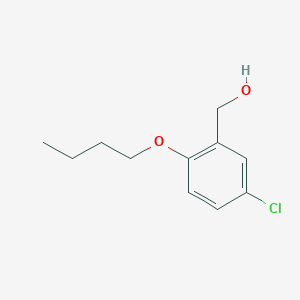
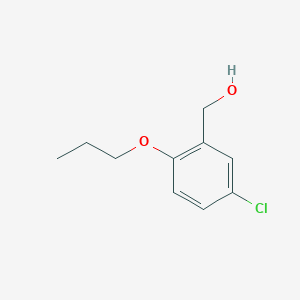
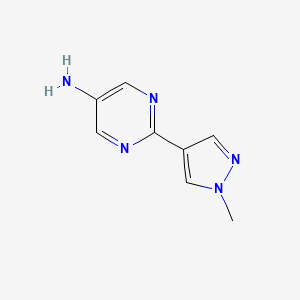
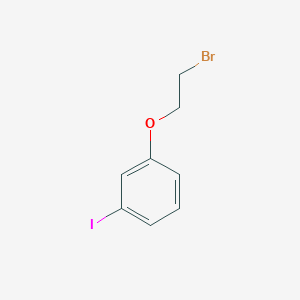
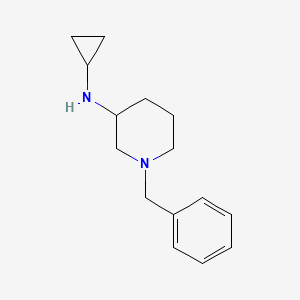
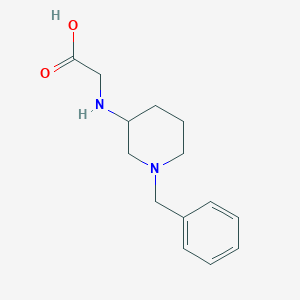
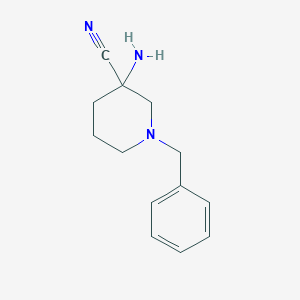
![Boronic acid, B-[4-[[4-(1,1-dimethylethyl)phenyl]methoxy]phenyl]-](/img/structure/B7860750.png)
![Boronic acid, B-[3-[[3-(trifluoromethyl)phenyl]methoxy]phenyl]-](/img/structure/B7860756.png)
![Boronic acid, B-[3-[[4-(1,1-dimethylethyl)phenyl]methoxy]phenyl]-](/img/structure/B7860765.png)
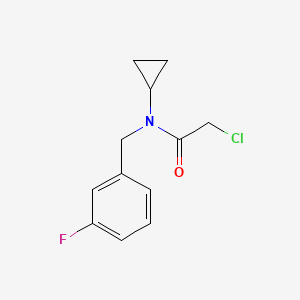
![2-Chloro-N-[1-(3-chloro-phenyl)-ethyl]-N-methyl-acetamide](/img/structure/B7860782.png)
